2-Cyano-4-methylpyridine

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Researchers requiring regiospecific pyridine intermediates often face inconsistent supply from generic catalogs. 2-Cyano-4-methylpyridine (CAS 1620-76-4) delivers a reproducible building block with defined 2-cyano-4-methyl substitution that governs selectivity in cross-coupling and heterocycle synthesis. • Distinct electronic profile drives predictable reactivity in pharmaceutical lead optimization • Key intermediate for CNS-targeting APIs and novel agrochemical scaffolds • Consistent ≥98% purity with rigorous QC; shipped under inert gas for maximum shelf stability

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 1620-76-4
Cat. No. B154492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-4-methylpyridine
CAS1620-76-4
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C#N
InChIInChI=1S/C7H6N2/c1-6-2-3-9-7(4-6)5-8/h2-4H,1H3
InChIKeyLQAWSWUFSHYCHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-4-methylpyridine: A Versatile Heterocyclic Building Block


2-Cyano-4-methylpyridine (CAS 1620-76-4), also known as 4-methylpicolinonitrile or 4-methylpyridine-2-carbonitrile, is a disubstituted pyridine derivative bearing a cyano group at the 2-position and a methyl group at the 4-position . It is primarily employed as a key synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, serving as a versatile building block in organic synthesis .

2-Cyano-4-methylpyridine: Positional Isomer Specificity


The specific 2-cyano-4-methyl substitution pattern on the pyridine ring imparts unique electronic and steric properties that govern its reactivity and selectivity in chemical transformations. As demonstrated in vapor-phase ammoxidation studies, the formation of 2-cyano-4-methylpyridine from 2,4-lutidine occurs with distinct kinetics and selectivity compared to the formation of other cyanomethylpyridine isomers from different lutidine precursors [1]. Consequently, substituting a positional isomer such as 2-cyano-5-methylpyridine or 2-cyano-3-methylpyridine will likely result in altered reaction yields, different regioselectivity in subsequent transformations, and ultimately a divergent synthetic outcome [1][2].

2-Cyano-4-methylpyridine: Evidence-Based Selection


Cyanation Yield Comparison: 4-Methylpyridine N-Oxide

The synthesis of 2-cyano-4-methylpyridine via cyanation of 4-methylpyridine N-oxide can be achieved with a reported yield of 80% using trimethylsilyl cyanide and diethyl phosphite under mild conditions [1]. In contrast, an alternative synthesis route involving a dimethyl sulfate-mediated cyanation of 4-methylpyridine N-oxide has been reported to yield the product in 42% yield . This demonstrates that the choice of synthetic methodology significantly impacts the yield, and that the compound is accessible in high yields under optimized conditions.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Vapor-Phase Ammoxidation Selectivity from 2,4-Lutidine

A kinetic study of the vapor-phase ammoxidation of lutidine isomers over a Cr2O3-Al2O3 catalyst at 360°C revealed that the formation of 2-cyano-4-methylpyridine and 4-cyano-2-methylpyridine from 2,4-lutidine occurs in equal amounts [1]. This contrasts sharply with the selective formation of single isomers from other lutidine precursors (e.g., 2-cyano-5-methylpyridine from 2,5-lutidine), indicating a distinct and non-selective surface reaction mechanism for the 2,4-lutidine substrate.

Catalysis Kinetic Studies Industrial Chemistry

Commercial Availability & Purity Grades

2-Cyano-4-methylpyridine is commercially available from multiple reputable suppliers with defined purity grades, enabling reproducible experimental results. Standard grades include ≥98.0% (GC) from TCI America and Alfa Aesar , and ≥95.0% (HPLC) from Chem-Impex . These specifications provide a clear, verifiable quality benchmark for procurement, ensuring consistency across different batches and suppliers.

Chemical Procurement Quality Control Analytical Chemistry

2-Cyano-4-methylpyridine: Application Scenarios


CNS Drug Discovery Intermediate

2-Cyano-4-methylpyridine serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological disorders . Its structure provides a versatile scaffold for building molecules with potential therapeutic activity, making it a priority procurement item for medicinal chemistry groups focused on CNS drug discovery .

Agrochemical & Crop Protection Building Block

This compound is a critical building block for the development of novel agrochemicals, including pesticides and herbicides . Its incorporation into lead structures is driven by the need for new modes of action to combat resistance in agricultural pests, making it a strategic material for R&D in the agrochemical industry .

Heterocyclic Chemistry & Catalysis Research

Due to its distinct substitution pattern and reactivity profile in cross-coupling reactions, 2-cyano-4-methylpyridine is a valuable substrate for investigating new catalytic methodologies and exploring structure-activity relationships in academic settings .

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